molecular formula C20H17F2NO4 B13568633 rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B13568633
M. Wt: 373.3 g/mol
InChI Key: KJOJGAVETXJSBS-SJORKVTESA-N
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Description

rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluorocarbene precursor, such as difluoromethyl diazomethane, under appropriate reaction conditions.

    Protection of the Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to prevent unwanted side reactions during subsequent steps.

    Coupling Reactions: The protected amino group is coupled with the cyclopropane ring using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving cyclopropane-containing substrates. Its difluoromethyl group can serve as a probe for investigating the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the cyclopropane ring can induce conformational changes in the target molecule, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, difluoromethyl group, and fluorenylmethoxycarbonyl-protected amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17F2NO4

Molecular Weight

373.3 g/mol

IUPAC Name

(1S,3S)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25)/t16-,17+/m1/s1

InChI Key

KJOJGAVETXJSBS-SJORKVTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H]4[C@H](C4(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O

Origin of Product

United States

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